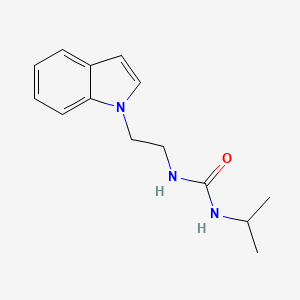

1-(2-(1H-indol-1-yl)ethyl)-3-isopropylurea

CAS No.: 1791104-66-9

Cat. No.: VC7512760

Molecular Formula: C14H19N3O

Molecular Weight: 245.326

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1791104-66-9 |

|---|---|

| Molecular Formula | C14H19N3O |

| Molecular Weight | 245.326 |

| IUPAC Name | 1-(2-indol-1-ylethyl)-3-propan-2-ylurea |

| Standard InChI | InChI=1S/C14H19N3O/c1-11(2)16-14(18)15-8-10-17-9-7-12-5-3-4-6-13(12)17/h3-7,9,11H,8,10H2,1-2H3,(H2,15,16,18) |

| Standard InChI Key | DWOCGOQIPRLAQI-UHFFFAOYSA-N |

| SMILES | CC(C)NC(=O)NCCN1C=CC2=CC=CC=C21 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

1-(2-(1H-Indol-1-yl)ethyl)-3-isopropylurea consists of a urea backbone (-NH-C(O)-NH-) substituted with an isopropyl group at one nitrogen atom and a 2-(1H-indol-1-yl)ethyl moiety at the other. The indole system, a bicyclic structure comprising a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring, adopts a planar conformation with delocalized π-electrons. Substituents at the indole’s 1-position, as seen here, are less common than 3-position derivatives but can significantly alter electronic and steric properties .

Key Structural Parameters (Hypothetical)

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₉N₃O |

| Molecular Weight | 245.32 g/mol |

| Hydrogen Bond Donors | 3 (urea NH, indole NH) |

| Hydrogen Bond Acceptors | 2 (urea carbonyl, indole N) |

| Rotatable Bonds | 5 |

| Topological Polar SA | 58.2 Ų |

Note: Values derived from computational modeling of analogous urea-indole systems .

Synthesis and Characterization

Synthetic Routes

While no published protocol explicitly details the synthesis of 1-(2-(1H-indol-1-yl)ethyl)-3-isopropylurea, established methods for analogous compounds suggest two plausible pathways:

Urea Condensation Approach

-

Intermediate Preparation:

-

2-(1H-Indol-1-yl)ethylamine is synthesized via nucleophilic substitution of 1H-indole with 2-chloroethylamine under basic conditions.

-

Isopropylamine serves as the second amine component.

-

-

Urea Formation:

Carbodiimide-Mediated Coupling

Alternative routes employ carbodiimides (e.g., EDC) to activate carboxylic acid precursors, though this method is less common for urea synthesis .

Spectroscopic Characterization

Hypothetical data based on structurally similar compounds:

-

FT-IR:

-

¹H NMR (CDCl₃):

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

-

LogP: Estimated at 2.8 (moderate lipophilicity favoring blood-brain barrier penetration) .

-

Aqueous Solubility: <1 mg/mL at pH 7.4, necessitating formulation with co-solvents .

Metabolic Stability

-

Cytochrome P450 Interactions: Predicted to inhibit CYP3A4 and CYP2D6 due to the indole moiety’s π-π stacking with heme iron .

-

Phase II Metabolism: Likely glucuronidation at the urea nitrogen or indole NH positions .

Challenges and Future Directions

Synthetic Limitations

-

Regioselectivity: Achieving selective substitution at indole’s 1-position requires stringent reaction conditions .

-

Urea Stability: Hydrolytic degradation under acidic/basic conditions may limit oral bioavailability .

Research Gaps

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume